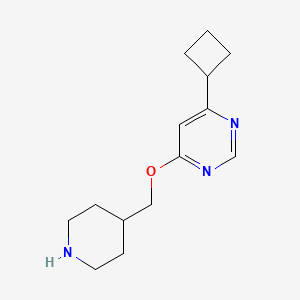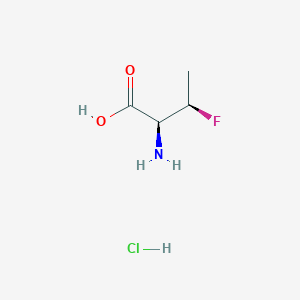
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate” has a similar structure . It has a molecular weight of 347.28 and is a powder at room temperature .
Synthesis Analysis
While specific synthesis information for “N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide” was not found, a general procedure for the synthesis of similar 2-aminothiazole derivatives involves a reaction of 2-cyanothioacrylamide with α-bromoketone in DMF .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-(5-bromo-1,3-thiazol-2-yl)piperidine”, has been reported . Its molecular weight is 247.16 .
Chemical Reactions Analysis
A compound with a similar structure, “N-(5-Bromo-1,3-thiazol-2-yl)butanamide”, has been used as a template for the design of a potent CDK2 inhibitor .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(5-Bromo-1,3-thiazol-2-yl)pentanamide”, have been reported . It has a molecular weight of 263.155 and is a solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The emergence of drug-resistant bacteria poses a significant global health challenge. Researchers have synthesized derivatives of N-(5-Bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide, combining its thiazole and sulfonamide components. These compounds exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Notably, derivatives with 4-tert-butyl and 4-isopropyl substitutions display attractive antibacterial effects against multiple strains, with low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Achromobacter xylosoxidans.
Drug–Peptide Complexes
The compound’s interaction with cell-penetrating peptides (such as octaarginine) reveals intriguing behavior. The drug–peptide complex demonstrates faster bacterial cell killing kinetics, membrane pore formation, and negligible hemolytic activity toward human red blood cells. This suggests a distinctive mode of action for the complex, different from the simple sum of its individual components .
CDK2 Inhibition
N-(5-Bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide serves as a promising template for designing selective and potent cyclin-dependent kinase 2 (CDK2) inhibitors. Compound 80, derived from this template, exhibits an IC50 of 20 nM against CDK2 .
Formyl Group Introduction
Researchers have introduced a formyl group into the 4-position of the compound, yielding interesting derivatives. This modification enhances the compound’s versatility for further functionalization and biological studies .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The development of small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is a desirable future direction . The 2-aminothiazole scaffold, which is a part of the structure of “N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide”, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
Eigenschaften
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c1-8(2,3)6(12)11-7-10-4-5(9)13-7/h4H,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGIOMZEOSAJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide | |
CAS RN |
840493-84-7 |
Source


|
| Record name | N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2538143.png)
![N-(Cyanomethyl)-N-cyclopropyl-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2538145.png)
![5-(2-chlorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2538147.png)
![methyl 6-ethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538148.png)

![N-[[4-[(2-Oxopyridin-1-yl)methyl]phenyl]methyl]but-2-ynamide](/img/structure/B2538153.png)



![(E)-ethyl 2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2538158.png)

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)
